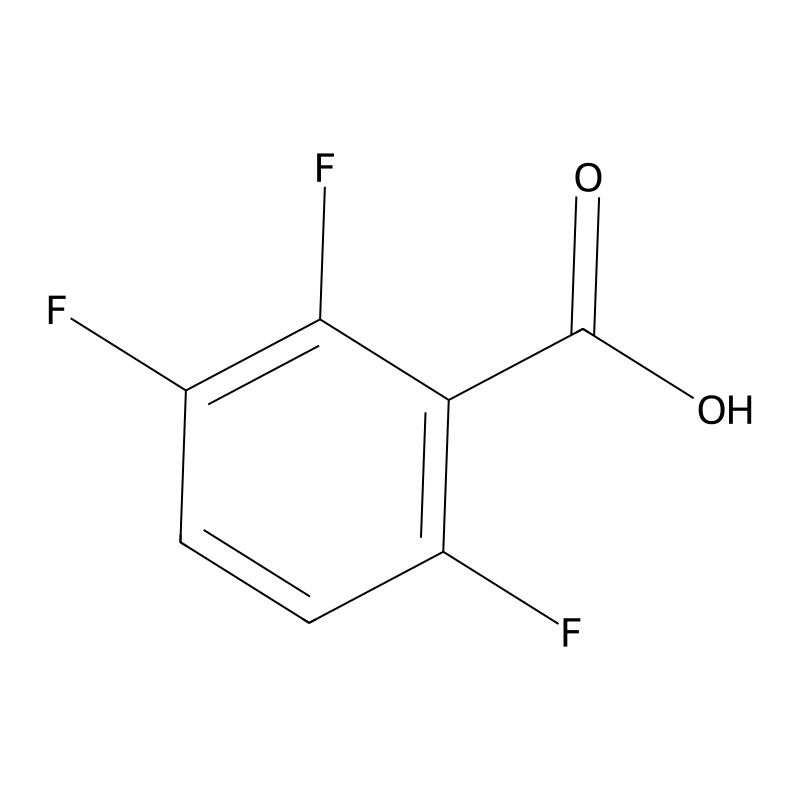

2,3,6-Trifluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Research

TFBA serves as a versatile building block for the synthesis of various pharmaceuticals due to its:

- Enhanced lipophilicity: The presence of fluorine atoms increases the molecule's fat solubility, allowing for better penetration through cell membranes and potentially improved drug delivery.

- Acidity modulation: The electron-withdrawing nature of fluorine atoms slightly reduces the acidity of the carboxylic acid group compared to benzoic acid, enabling fine-tuning of pKa values for drug design [].

- Metabolic stability: The electron-withdrawing effect of fluorine can enhance the metabolic stability of TFBA-derived drugs, potentially leading to longer-lasting effects.

These properties make TFBA a valuable tool for researchers developing new drugs for various therapeutic areas, including:

- Antibacterial agents: TFBA derivatives have been explored for their potential to combat bacterial infections.

- Anticancer agents: Research suggests that TFBA-based compounds may exhibit anticancer properties.

- Anti-inflammatory agents: Studies indicate the potential of TFBA derivatives as anti-inflammatory agents.

Material Science Research

TFBA finds applications in material science research due to its:

- Lewis acidity: The presence of the carbonyl group (C=O) makes TFBA a Lewis acid, capable of accepting electron pairs from Lewis bases. This property allows it to act as a complexing agent in various materials.

- Fluorine interactions: The fluorine atoms can participate in specific non-covalent interactions like hydrogen bonding and halogen bonding, influencing the self-assembly and properties of materials.

These properties make TFBA a valuable component for:

- Organic electronics: TFBA derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

- Metal-organic frameworks (MOFs): TFBA can be incorporated into MOF structures, potentially influencing their porosity, stability, and functionality.

2,3,6-Trifluorobenzoic acid is a fluorinated aromatic compound with the molecular formula . It appears as a white to light yellow crystalline powder and has a melting point ranging from 142 to 145 °C. The compound is characterized by three fluorine atoms located at the 2, 3, and 6 positions on the benzene ring, which significantly influences its chemical behavior and biological activity. The unique arrangement of these fluorine substituents enhances the acidity of the carboxylic acid group, making it a strong acid with a predicted pKa of approximately 2.28 .

Not Applicable:

Currently, there is no scientific research readily available describing a specific mechanism of action for TFBA. The mechanism of action would depend on the intended application of the molecule.

Safety Concerns:

TFBA may cause skin and eye irritation. Limited information exists on its specific toxicity. As with any unknown compound, it is advisable to handle it with proper personal protective equipment (PPE) in a well-ventilated laboratory environment following standard laboratory safety protocols.

Citation:

- Same as above (Section 5.1)

The biological activity of 2,3,6-Trifluorobenzoic acid has garnered interest in medicinal chemistry. It is known to serve as a synthetic intermediate in the development of inhibitors targeting malaria aspartyl proteases, which are crucial for the survival of malaria parasites. Additionally, its unique structure contributes to its potential use in pharmaceuticals aimed at various diseases due to its ability to interact with biological targets effectively . The compound also exhibits properties that may be useful as a corrosion inhibitor in various industrial applications .

The synthesis of 2,3,6-Trifluorobenzoic acid can be achieved through several methods. One effective approach involves starting from 2,3-dichlorobenzoic acid and subjecting it to fluorination using reagents such as potassium fluoride or other fluorinating agents under controlled conditions. A typical synthesis procedure includes:

- Reagents: 90 grams of 2,3-dichlorobenzoic acid, appropriate fluoride source (e.g., potassium fluoride), and solvents.

- Reaction Setup: Mix reactants in a pressure-resistant reactor under an inert atmosphere.

- Conditions: Heat the mixture to temperatures around 80-85 °C for an extended period (e.g., 10 hours) while maintaining pressure.

- Workup: After cooling, adjust pH and purify the product through filtration and crystallization.

This method yields high purity levels (around 99%) and significant yields (approximately 97%) of the target compound .

2,3,6-Trifluorobenzoic acid finds applications across several fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis.

- Agrochemicals: Functions as a precursor for developing pesticides.

- Materials Science: Acts as a building block for creating functional materials with specific properties.

- Corrosion Inhibition: Utilized in formulations designed to protect metals from corrosion due to its chemical stability and reactivity .

Recent studies have focused on the interactions of 2,3,6-Trifluorobenzoic acid with various biological targets. These investigations reveal that the compound can effectively inhibit specific proteases involved in malaria pathogenesis. Additionally, its interaction with metal ions has been explored for potential applications in catalysis and materials science . The unique trifluoromethyl groups enhance its binding affinity towards certain biological receptors compared to non-fluorinated analogs.

Several compounds share structural similarities with 2,3,6-Trifluorobenzoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,4-Difluorobenzoic acid | C7H4F2O2 | Has two fluorine atoms; used in agrochemical synthesis. |

| 3-Fluorobenzoic acid | C7H5FO2 | Contains one fluorine; less acidic than trifluorinated analogs. |

| 2,4,6-Trifluorobenzoic acid | C7H3F3O2 | Similar trifluorination pattern; used in pharmaceutical applications. |

| Benzoic acid | C7H6O2 | No fluorination; serves as a baseline for comparison in acidity and reactivity. |

The presence of multiple fluorine atoms in 2,3,6-Trifluorobenzoic acid significantly enhances its acidity and reactivity compared to these similar compounds. This unique property makes it particularly valuable in synthetic chemistry and biological applications .

The development of fluorinated benzoic acids represents an important chapter in organofluorine chemistry, a field that has expanded significantly since the mid-20th century. While the specific discovery date of 2,3,6-trifluorobenzoic acid is not prominently documented in historical records, its emergence coincides with the broader development of selective fluorination techniques that enabled precise control over fluorine atom positioning on aromatic rings. The synthesis and characterization of this compound evolved alongside advancing methodologies in organofluorine chemistry, which has been a rapidly developing field due to the unique properties that fluorine incorporation imparts to organic molecules.

The interest in selectively fluorinated benzoic acid derivatives increased substantially as researchers recognized their potential applications in pharmaceutical development, agrochemical research, and as valuable synthetic building blocks. The specific pattern of fluorination in 2,3,6-trifluorobenzoic acid, with three fluorine atoms positioned strategically around the aromatic ring, provides distinct chemical reactivity that has proven valuable in various synthetic pathways and applications.

Significance in Synthetic Organic Chemistry

2,3,6-Trifluorobenzoic acid has established itself as a valuable synthetic intermediate in organic chemistry, particularly in pharmaceutical development pipelines. Its primary significance lies in its role as a precursor in the synthesis of inhibitors targeting malaria aspartyl proteases, specifically Plasmepsin I and II. These enzymes are critical for the survival of the malaria parasite, making their inhibition an important therapeutic strategy in antimalarial drug development.

The compound's unique substitution pattern creates specific electronic and steric effects that influence reactivity patterns when incorporated into larger molecular structures. The presence of fluorine atoms at positions 2, 3, and 6 creates a distinctive electronic environment around the carboxylic acid functional group, which can be strategically exploited in targeted synthesis. The acid functionality serves as an anchoring point for further modifications, allowing for diverse synthetic transformations including amidation, esterification, and reduction reactions.

Researchers value 2,3,6-trifluorobenzoic acid for its ability to impart increased metabolic stability, altered lipophilicity, and enhanced binding affinity when incorporated into drug candidates. These properties stem directly from the unique characteristics of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry and contributes to the compound's stability under various reaction conditions.

Position in the Field of Fluorinated Aromatic Compounds

Within the broader landscape of fluorinated aromatic compounds, 2,3,6-trifluorobenzoic acid occupies a specialized position characterized by its unique fluorination pattern. While other trifluorobenzoic acid isomers, such as 2,4,6-trifluorobenzoic acid and 2,3,5-trifluorobenzoic acid, are also known and utilized in organic synthesis, the 2,3,6-isomer presents distinctive electronic and steric properties due to the specific arrangement of its fluorine atoms.

The position of fluorine atoms significantly influences the compound's physical, chemical, and pharmacological properties. In 2,3,6-trifluorobenzoic acid, the fluorine atoms create a specific electron density distribution across the aromatic ring, affecting its reactivity patterns. This pattern distinguishes it from other benzoic acid derivatives and contributes to its specialized applications in pharmaceutical research.

The field of fluorinated aromatic compounds has expanded considerably in recent decades, driven by the recognition that strategic fluorination can dramatically alter a compound's bioavailability, metabolic stability, and binding affinity. 2,3,6-Trifluorobenzoic acid exemplifies how specific fluorination patterns can create valuable building blocks for more complex molecular architectures in medicinal chemistry and agrochemical development.

Research Importance and Academic Interest

The academic and research interest in 2,3,6-trifluorobenzoic acid stems from several factors that highlight its importance in contemporary chemical research. First, its application as a synthetic intermediate in the development of malaria treatments addresses a critical global health challenge, positioning this compound at the intersection of organic chemistry and medicinal research. The ongoing effort to develop effective antimalarial drugs continues to drive interest in compounds that can effectively inhibit key parasitic enzymes.

Additionally, the compound has attracted interest from researchers studying structure-activity relationships in drug development. The specific arrangement of fluorine atoms in 2,3,6-trifluorobenzoic acid provides a model system for examining how fluorination patterns influence binding interactions with biological targets. This has implications beyond antimalarial research, extending to broader pharmaceutical applications where fluorinated compounds play increasingly important roles.

From a synthetic methodology perspective, this compound also serves as a test case for developing selective fluorination techniques and exploring the reactivity of multiply fluorinated aromatic systems. As synthetic methods continue to evolve, the ability to selectively introduce and manipulate fluorine atoms in organic molecules remains an area of active research interest, with compounds like 2,3,6-trifluorobenzoic acid serving as valuable substrates for method development.

Elemental Fluorine-Based Methods

Direct fluorination employing elemental fluorine represents one of the most straightforward methods for synthesizing 2,3,6-trifluorobenzoic acid with high atom economy [1]. The process involves the direct reaction of benzoic acid derivatives with fluorine gas under controlled conditions, typically requiring specialized equipment due to the highly reactive nature of elemental fluorine [2]. Recent developments have demonstrated that fluorination reactions can be performed using fluorine gas concentrations ranging from 15% to 97% by volume, with higher concentrations providing improved conversion rates [2].

The mechanism of direct fluorination proceeds through electrophilic substitution, where the fluorine molecule interacts with the aromatic system of the benzoic acid substrate [2]. Research has shown that the reaction can be conducted at temperatures ranging from -78°C to 25°C, with yields typically falling between 60% and 95% depending on the specific reaction conditions employed [1] [2]. The process demonstrates excellent regioselectivity when targeting specific positions on the aromatic ring, particularly when utilizing appropriate directing groups or reaction conditions [3].

Temperature control represents a critical parameter in elemental fluorine-based methods, as the reactions are highly exothermic and can lead to uncontrolled decomposition if not properly managed [1]. Studies have established that optimal reaction conditions typically involve maintaining temperatures below 100°C while ensuring adequate mixing of the fluorine gas with the substrate solution [2]. The reaction time generally ranges from 0.5 to 10 hours, depending on the desired degree of fluorination and the specific substrate employed [4].

Solvent selection plays a crucial role in determining reaction outcomes, with acetonitrile emerging as a preferred medium due to its resistance to fluorination and ability to stabilize reaction intermediates [2]. Alternative solvents such as formic acid have also been employed, particularly in microreactor systems where enhanced mass transfer characteristics allow for improved reaction control [2]. The choice of solvent significantly influences both the selectivity and yield of the fluorination process, with polar aprotic solvents generally providing superior results [5].

Nucleophilic Fluorination Routes

Alkali Metal Fluoride Methods

Nucleophilic fluorination utilizing alkali metal fluorides represents a widely employed synthetic approach for preparing 2,3,6-trifluorobenzoic acid derivatives [8]. These methods typically employ fluoride sources such as potassium fluoride, cesium fluoride, or sodium fluoride in combination with appropriate activating agents to facilitate fluorine incorporation into aromatic substrates [9]. The reaction mechanism involves nucleophilic substitution of suitable leaving groups, commonly halides or other activated positions, with fluoride ions under elevated temperature conditions [10].

Potassium fluoride has emerged as a particularly effective fluoride source when employed in combination with appropriate phase transfer catalysts or crown ethers [11]. Research has demonstrated that potassium fluoride-mediated fluorination reactions typically proceed at temperatures ranging from 120°C to 200°C, with reaction times extending from 4 to 24 hours depending on substrate reactivity and desired conversion levels [12]. The use of polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or sulfolane has been shown to enhance nucleophilicity of the fluoride ion and improve reaction outcomes [8].

Cesium fluoride offers enhanced reactivity compared to other alkali metal fluorides due to its reduced lattice energy and increased solubility in organic solvents [9]. Studies have shown that cesium fluoride-mediated reactions can proceed under milder conditions, typically requiring temperatures in the range of 100°C to 180°C while maintaining excellent yields of 70% to 90% [11]. The enhanced reactivity of cesium fluoride makes it particularly suitable for substrates bearing electron-withdrawing groups that would otherwise be challenging to fluorinate using conventional nucleophilic methods [10].

The mechanochemical approach represents an innovative development in alkali metal fluoride methodology, involving the direct reaction of fluorite with alkali metal hydroxides under mechanical energy input [9]. This method bypasses the need for hazardous hydrogen fluoride intermediates while enabling the synthesis of alkali metal fluorides directly from naturally occurring fluorite minerals [9]. The process demonstrates excellent atom economy and environmental compatibility compared to traditional hydrogen fluoride-based methods [9].

Regioselectivity in Nucleophilic Fluorination

Regioselectivity in nucleophilic fluorination represents a critical consideration in the synthesis of 2,3,6-trifluorobenzoic acid, as the specific positioning of fluorine atoms directly influences the chemical and physical properties of the final product [10]. The regioselectivity of nucleophilic fluorination reactions is primarily governed by the electronic properties of the aromatic substrate, with electron-withdrawing groups facilitating nucleophilic attack at adjacent positions [10]. Computational studies have demonstrated that the greatest degree of positive charge typically resides on carbon atoms bearing suitable leaving groups, making these positions most susceptible to nucleophilic fluorination [10].

The influence of substituent effects on regioselectivity has been extensively studied, revealing that electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities significantly enhance the reactivity of adjacent positions toward nucleophilic fluorination [10]. Conversely, electron-donating groups such as alkoxy or amino substituents tend to deactivate the aromatic ring toward nucleophilic attack, requiring more forcing conditions or alternative synthetic approaches [13]. The positioning of these substituents relative to the desired fluorination sites plays a crucial role in determining both the regioselectivity and overall reaction efficiency [10].

Directing group strategies have been developed to achieve precise regioselectivity in nucleophilic fluorination reactions [13]. These approaches involve the temporary installation of directing groups that can coordinate to metal catalysts or influence the electronic properties of the aromatic substrate in a predictable manner [14]. The directing group can subsequently be removed after fluorination to provide the desired substitution pattern [3]. Common directing groups include amide functionalities, which have been shown to provide excellent regioselectivity for ortho-fluorination reactions [3].

Computational modeling has become an invaluable tool for predicting regioselectivity in nucleophilic fluorination reactions, allowing researchers to identify optimal reaction conditions and substrate designs before experimental implementation [10]. Natural population analysis and other computational methods have been employed to predict the most electrophilic positions in aromatic substrates, enabling rational design of selective fluorination strategies [10]. These computational approaches have proven particularly valuable for complex polysubstituted aromatic systems where multiple competing reaction pathways may exist [15].

Radical Fluorination Mechanisms

Carbon-Centered Radical Formation

Carbon-centered radical formation represents a fundamental mechanistic pathway in the synthesis of 2,3,6-trifluorobenzoic acid through radical fluorination methodologies [16]. The generation of carbon-centered radicals typically involves the homolytic cleavage of carbon-hydrogen or carbon-carbon bonds through various activation methods, including photochemical, thermal, or metal-catalyzed processes [17]. These radical intermediates subsequently react with atomic fluorine sources to form the desired carbon-fluorine bonds with excellent atom economy [16].

Photochemical radical generation has emerged as a particularly attractive approach due to its mild reaction conditions and excellent functional group compatibility [18]. Photoredox catalysis employing iridium or ruthenium-based photocatalysts enables the generation of carbon-centered radicals under visible light irradiation at ambient temperature [18] [19]. The mechanism involves single electron transfer between the excited photocatalyst and the organic substrate, generating radical intermediates that can be intercepted by fluorinating agents [19]. This approach has demonstrated excellent yields ranging from 65% to 90% for various benzoic acid derivatives [18] [19].

Decarboxylative radical formation represents a specialized subset of carbon-centered radical chemistry that is particularly relevant to benzoic acid substrates [20]. The process involves the oxidative decarboxylation of carboxylic acids to generate aryl radicals, which can subsequently undergo fluorination with appropriate atomic fluorine sources [20]. Research has demonstrated that this approach provides access to fluorinated aromatic compounds that would be difficult to obtain through conventional methods [20]. The reaction typically proceeds through the formation of carboxyl radicals followed by rapid carbon dioxide extrusion to generate the desired carbon-centered radical [18].

Metal-catalyzed radical generation offers an alternative approach for carbon-centered radical formation, typically involving copper or iron-based catalyst systems [20]. These methods often employ oxidizing agents such as persulfates or hypervalent iodine reagents to generate radical intermediates from stable precursors [16]. The advantage of metal-catalyzed approaches lies in their ability to generate radicals under mild conditions while providing excellent chemoselectivity and functional group tolerance [20]. Reaction conditions typically involve temperatures ranging from 20°C to 80°C with reaction times of 1 to 12 hours [17].

Atomic Fluorine Sources

Atomic fluorine sources represent critical components in radical fluorination methodologies, as they must provide reactive fluorine atoms capable of intercepting carbon-centered radicals while maintaining selectivity and safety [16]. Traditional atomic fluorine sources included elemental fluorine gas, hypofluorites, and xenon difluoride, but their high reactivity and difficult handling characteristics limited their practical application [16]. Recent developments have focused on more manageable nitrogen-fluorine reagents that can serve as effective atomic fluorine sources under appropriate reaction conditions [17].

Nitrogen-fluorine reagents such as Selectfluor have emerged as premier atomic fluorine sources due to their enhanced stability, commercial availability, and excellent reactivity profiles [21]. These reagents function through single electron transfer mechanisms, where reduction of the nitrogen-fluorine bond generates atomic fluorine species capable of intercepting carbon-centered radicals [18]. The mechanism involves initial electron transfer from the substrate or photocatalyst to the nitrogen-fluorine reagent, followed by fluorine atom transfer to the radical intermediate [19]. This approach has demonstrated excellent selectivity and yields in the synthesis of fluorinated aromatic compounds [22].

Electrophilic nitrogen-fluorine reagents offer complementary reactivity profiles to traditional nucleophilic fluoride sources, enabling fluorination of electron-rich aromatic systems that would be unreactive toward nucleophilic methods [21]. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide, N-fluoro-o-benzenedisulfonimide, and various N-fluoropyridinium salts [21]. These reagents demonstrate excellent selectivity for electron-rich positions while maintaining compatibility with a wide range of functional groups [17].

Metal fluoride complexes represent an emerging class of atomic fluorine sources that offer unique advantages in terms of selectivity and reaction control [16]. These systems typically involve late transition metal complexes bearing fluoride ligands that can transfer fluorine atoms to carbon-centered radicals through reductive elimination pathways [16]. The advantage of metal fluoride systems lies in their ability to provide precise control over fluorine transfer through ligand design and reaction conditions [17]. Research in this area continues to expand, with new metal fluoride complexes being developed for specific synthetic applications [16].

Decarboxylative Fluorination

Decarboxylative fluorination represents a powerful synthetic methodology for accessing fluorinated aromatic compounds directly from readily available carboxylic acid precursors [20]. This approach is particularly relevant to the synthesis of 2,3,6-trifluorobenzoic acid derivatives, as it enables the conversion of benzoic acid substrates to fluorinated products through a radical decarboxylation pathway [18]. The mechanism involves the oxidative generation of carboxyl radicals followed by rapid decarboxylation to form aryl radicals, which subsequently undergo fluorination with appropriate atomic fluorine sources [20].

Photoredox-catalyzed decarboxylative fluorination has emerged as the most widely studied variant of this methodology, offering mild reaction conditions and excellent functional group compatibility [18] [19]. The process typically employs iridium-based photocatalysts in combination with Selectfluor as the fluorinating agent under visible light irradiation [19]. Optimal reaction conditions have been established using acetonitrile-water solvent mixtures with disodium hydrogen phosphate as base, providing yields of 80% to 90% for a wide range of carboxylic acid substrates [18] [19].

The scope of decarboxylative fluorination encompasses both activated and unactivated carboxylic acid substrates, although reaction conditions may require optimization depending on substrate electronic properties [19]. Electron-rich substrates typically require shorter reaction times and lower loadings of fluorinating reagent, while electron-deficient substrates may necessitate extended reaction times or modified conditions [19]. The method demonstrates excellent chemoselectivity, with carboxylic acid groups being preferentially activated for decarboxylation over other potentially reactive functionalities [18].

Mechanistic studies have provided detailed insight into the decarboxylative fluorination pathway, revealing that the process proceeds through an oxidative quenching mechanism [18] [19]. Initial reduction of the nitrogen-fluorine bond in Selectfluor by the excited photocatalyst generates fluorine radicals and initiates the photoredox cycle [19]. Subsequent oxidation of the carboxylic acid substrate leads to carboxyl radical formation and immediate decarboxylation to generate the desired aryl radical [18]. The aryl radical then undergoes rapid fluorination with the in-situ generated fluorine species to provide the final fluorinated product [19].

Flow Microreactor Synthesis

Advantages in Organofluorine Chemistry

Flow microreactor technology offers significant advantages for organofluorine synthesis, particularly in the preparation of 2,3,6-trifluorobenzoic acid and related compounds [5] [23]. The enhanced mass and heat transfer characteristics inherent to microreactor systems enable precise control over highly exothermic fluorination reactions while maintaining excellent safety profiles [5]. The high surface area to volume ratios typical of microreactor channels facilitate rapid heat removal, preventing the temperature excursions that can lead to side reactions or safety hazards in conventional batch processes [4].

The ability to handle hazardous fluorinating reagents safely represents one of the most significant advantages of flow microreactor technology [23]. Elemental fluorine gas, which poses substantial safety challenges in batch processes, can be effectively utilized in microreactor systems due to the small hold-up volumes and excellent heat transfer characteristics [4]. Research has demonstrated that direct fluorination reactions can be conducted using fluorine concentrations up to 50% by volume in microreactor systems, significantly higher than typically employed in batch processes [5] [23].

Precise residence time control in flow systems enables the synthesis of highly reactive fluorinated intermediates that would decompose under the longer reaction times required in batch processes [24]. This capability has proven particularly valuable for the generation and utilization of organolithium reagents bearing fluorinated substituents, which typically require residence times of only milliseconds to seconds for successful reactions [4]. The ability to maintain such short contact times while ensuring complete mixing represents a unique advantage of microreactor technology [5].

Enhanced selectivity represents another key advantage of flow microreactor systems in organofluorine chemistry [23]. The rapid mixing and uniform reaction conditions achievable in microreactors minimize competing side reactions and improve product selectivity [5]. Studies have demonstrated selectivity improvements of 10% to 20% compared to equivalent batch processes, with mono-fluorination selectivities often exceeding 90% in optimized microreactor systems [4] [23]. The ability to achieve such high selectivities is particularly valuable for complex fluorination reactions where multiple products are possible [5].

Process Control and Optimization

Process control and optimization in flow microreactor systems enable unprecedented precision in organofluorine synthesis through real-time monitoring and adjustment of reaction parameters [25]. Advanced process analytical technology including in-line infrared spectroscopy and high-performance liquid chromatography enables continuous monitoring of reaction progress and product quality [26]. These analytical tools provide immediate feedback on reaction performance, allowing for rapid optimization of reaction conditions and immediate detection of any process deviations [25].

Automated optimization algorithms have been developed specifically for flow chemistry applications, utilizing Bayesian optimization and machine learning approaches to identify optimal reaction conditions with minimal experimental effort [25]. These systems can optimize multiple reaction parameters simultaneously, including temperature, pressure, residence time, and reagent stoichiometry, while accounting for complex parameter interactions [25]. Research has demonstrated that such optimization approaches can achieve target yields in fewer than 30 experimental iterations, representing significant time and material savings compared to traditional optimization methods [25].

Temperature control in flow microreactor systems offers precision that is unattainable in conventional batch processes, with temperature variations typically maintained within ±1°C throughout the reactor [5]. This level of control is particularly critical for fluorination reactions, where small temperature variations can significantly impact both selectivity and yield [4]. Advanced temperature control systems incorporate multiple heating and cooling zones along the reactor length, enabling precise temperature profiles to be maintained throughout the reaction pathway [7].

Pressure control and optimization represent additional advantages of flow systems, particularly for reactions involving gaseous fluorinating agents [7]. The ability to maintain precise pressure conditions throughout the reactor enables optimal gas-liquid mass transfer while preventing the formation of unwanted gas bubbles that could disrupt reaction efficiency [5]. Automated pressure control systems can adjust system pressure in real-time based on flow rates and reaction conditions, ensuring optimal performance under all operating conditions [25].

Industrial Scale Production Considerations

Industrial scale production of 2,3,6-trifluorobenzoic acid requires careful consideration of process economics, safety requirements, and environmental impact while maintaining product quality and yield [7]. The selection of appropriate synthetic methodology for large-scale implementation depends on multiple factors including raw material costs, equipment requirements, waste generation, and regulatory compliance [27]. Economic analysis must consider both capital expenditures for specialized equipment and ongoing operational costs including utilities, raw materials, and waste treatment [7].

Equipment design for industrial fluorination processes requires specialized materials of construction capable of withstanding the corrosive effects of fluorine-containing reagents and products [7]. Reactor systems must be fabricated from fluorine-resistant alloys such as Hastelloy or Inconel, with specialized gasket and seal materials to prevent leakage [2]. The selection of appropriate materials represents a significant capital cost consideration, as fluorine-compatible materials typically cost 3 to 5 times more than conventional stainless steel construction [7].

Continuous production strategies offer significant advantages for industrial scale fluorination processes, enabling better process control and improved safety compared to batch operations [7]. Continuous systems typically demonstrate higher space-time yields and reduced waste generation compared to equivalent batch processes [4]. The implementation of continuous flow systems also enables better integration with downstream purification and isolation processes, reducing overall production costs and improving product quality [7].

Waste management and environmental considerations represent critical aspects of industrial fluorination processes, as fluorine-containing waste streams require specialized treatment and disposal methods [7]. Process design must minimize waste generation while ensuring complete containment and proper treatment of all fluorine-containing materials [2]. Advanced process designs incorporate fluorine recovery and recycling systems to minimize raw material consumption and reduce environmental impact [7]. The development of closed-loop fluorine handling systems has enabled significant reductions in fluorine consumption and waste generation compared to traditional once-through processes [27].

Quality control and analytical methods for industrial scale production must ensure consistent product quality while enabling rapid detection of any process deviations [7]. Advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide comprehensive characterization of product purity and identification of potential impurities [26]. Statistical process control methods enable continuous monitoring of product quality parameters and provide early warning of any process variations that could impact product specifications [25].

| Methodology | Temperature Range (°C) | Typical Yield (%) | Fluorine Source | Reaction Time | Key Advantages | Main Limitations |

|---|---|---|---|---|---|---|

| Direct Fluorination with F₂ | -78 to 25 | 60-95 | Elemental F₂ | 0.5-10 hours | High atom economy, direct incorporation | Safety concerns, equipment requirements |

| Nucleophilic Fluorination (KF) | 120-200 | 70-90 | Alkali metal fluorides | 4-24 hours | Mild conditions, selective | High temperatures required |

| Copper-Catalyzed C-H Fluorination | 80-100 | 54-80 | AgF | 1.5-24 hours | Catalytic, functional group tolerant | Requires directing groups |

| Palladium-Catalyzed Fluorination | 100-140 | 60-85 | AgF/electrophilic F⁺ | 8-48 hours | Regioselective, well-studied | Harsh conditions, limited scope |

| Radical Decarboxylative Fluorination | 20-80 | 65-90 | Selectfluor/N-F reagents | 1-12 hours | Room temperature, photoredox | Requires photocatalyst, limited scope |

| Flow Microreactor Synthesis | 0-150 | 75-95 | F₂ or AgF | 5-30 minutes | Excellent control, safety | Equipment complexity |

| Halex Reaction (Cl/F Exchange) | 150-300 | 80-95 | KF/CsF | 6-20 hours | High selectivity, industrial | High temperatures, activated substrates |

| Electrophilic Fluorination (Selectfluor) | 0-80 | 50-85 | N-F reagents | 2-24 hours | Mild conditions, commercial reagents | Expensive reagents, moderate yields |

| Parameter | Direct Fluorination | Nucleophilic Methods | Radical Methods | Flow Systems |

|---|---|---|---|---|

| Fluorine Concentration (vol %) | 15-97 | Not applicable | Not applicable | 5-50 |

| Pressure (bar) | 1-6 | 1-20 | 1-3 | 1-10 |

| Residence Time (flow) | 1-60 min | 10-300 min | 5-180 min | 0.1-30 min |

| Catalyst Loading (mol %) | Not applicable | 10-50 | 1-5 | 15-25 |

| Solvent Systems | Acetonitrile, neat | DMF, DMSO, sulfolane | MeCN/H₂O, DMF | Various |

| Selectivity (mono/di) | 85-95% | 70-90% | 60-85% | 90-98% |

| Conversion Rate | 80-95% | 70-90% | 65-90% | 85-98% |

| Heat Generation | Highly exothermic | Moderate | Mild | Well controlled |

Kinetic and Thermodynamic Control

The fluorination reactions leading to 2,3,6-trifluorobenzoic acid are governed by distinct kinetic and thermodynamic factors that determine the reaction pathways and product selectivity [1] [2]. Under kinetic control, the reaction proceeds through pathways with the lowest activation energy barriers, while thermodynamic control favors the formation of the most thermodynamically stable products [1] [2].

Kinetic Control Factors:

Low reaction temperatures typically favor kinetically controlled reactions, where the activation energy becomes the primary barrier to chemical reactivity [1]. In palladium-catalyzed fluorination reactions, kinetic control manifests through lower activation energy pathways for ortho-substitution, resulting in preferential formation of ortho-fluorinated products [3] [4]. The kinetic product formation is characterized by faster reaction rates due to reduced activation barriers, particularly evident in reactions conducted at temperatures below 60°C [1] [5].

Thermodynamic Control Factors:

High temperatures favor thermodynamically controlled reactions where there is adequate thermodynamic energy to overcome all activation energy barriers [1]. Product stability at elevated temperatures becomes the determining factor, with the most stable fluorinated benzoic acid derivatives predominating [2]. The thermodynamic product typically exhibits lower potential energy and enhanced conjugation effects that stabilize the final molecular configuration [1] [6].

Temperature-Dependent Selectivity:

Empirical studies demonstrate that reaction temperature significantly influences the kinetic versus thermodynamic control balance [1]. At temperatures below 0°C, kinetic control dominates with fast reaction rates and specific product ratios, while temperatures above 40°C shift toward thermodynamic control with different selectivity patterns [1] [5].

Regioselectivity Determinants

The regioselectivity in fluorination reactions of 2,3,6-trifluorobenzoic acid is determined by multiple factors including electronic effects, steric considerations, and directing group influences [3] [4] [7].

Electronic Control Mechanisms:

Electronic factors play a crucial role in determining fluorination regioselectivity [3] [6]. In palladium-catalyzed systems, the regioselectivity follows the pattern ortho > meta > para, with the carboxyl group serving as an electron-withdrawing directing group [3]. The electronic density distribution on the aromatic ring influences the approach of fluorinating reagents and the stability of intermediate complexes [7] [8].

Steric Factors:

Steric hindrance affects the accessibility of different positions on the aromatic ring [7] [9]. Bulky fluorinating reagents show pronounced steric selectivity, favoring less hindered positions [9]. The presence of multiple fluorine substituents creates significant steric congestion that influences subsequent fluorination attempts [4] [7].

Directing Group Effects:

Auxiliary directing groups can override inherent electronic preferences [10] [11]. Copper-catalyzed fluorination reactions demonstrate excellent auxiliary-directed selectivity, where aminoquinoline directing groups coordinate with the metal center to control regioselectivity [10]. Hydrogen bonding interactions between directing groups and fluorinating agents provide additional selectivity control [11] [12].

Solvent and Reaction Medium Effects:

The reaction medium significantly influences regioselectivity outcomes [6] [13]. Polar aprotic solvents like dimethylformamide and dimethyl sulfoxide enhance nucleophilic fluorination selectivity [6], while the choice between aqueous and organic media can alter the preferred regioisomer formation [13].

Decarboxylation Processes in Synthesis

Decarboxylation reactions represent a critical synthetic pathway for accessing 2,3,6-trifluorobenzoic acid from polyfluorinated phthalic acid derivatives [14] [15] [16]. These thermal decomposition processes involve the selective removal of one carboxyl group while preserving the desired substitution pattern [14] [16].

Thermal Decarboxylation Mechanisms:

The decarboxylation of 3,4,6-trifluorophthalic anhydride proceeds through a thermal decomposition mechanism at temperatures ranging from 125°C to 200°C [14] [15]. The process involves the formation of a benzoyl fluoride intermediate followed by hydrolysis to yield the target benzoic acid [15] [16]. The reaction mechanism shows high positional selectivity, with preferential loss of the carboxyl group that minimizes steric congestion [14].

Reaction Conditions and Optimization:

Optimal decarboxylation conditions require controlled heating in polar aprotic solvents such as dimethyl sulfoxide or sulfolane [14] [16]. The reaction temperature significantly affects both the reaction rate and selectivity, with temperatures above 140°C providing complete conversion within reasonable timeframes [16]. Inert atmosphere conditions are essential to prevent oxidative side reactions [14] [15].

Solvent Effects on Decarboxylation:

The choice of solvent profoundly influences decarboxylation efficiency and selectivity [14] [16]. High-boiling polar aprotic solvents such as dimethyl sulfoxide demonstrate superior performance compared to protic solvents [16]. The solvent stabilizes intermediate species and facilitates the thermal decomposition process [14].

Catalyst-Free versus Catalyzed Processes:

While many decarboxylation reactions proceed under catalyst-free conditions, the addition of Lewis acids or transition metal catalysts can enhance reaction rates and selectivity [17] [18]. Continuous flow microreactor systems have been developed to improve process control and product quality [18] [16].

Key Intermediates in Synthetic Pathways

Tetrachlorophthalic Anhydride Route

The tetrachlorophthalic anhydride route represents a well-established synthetic pathway for accessing trifluorobenzoic acid derivatives through sequential transformation steps [19] [17] [16].

Initial Chlorination and Hydrolysis:

The synthetic sequence begins with tetrachlorophthalic anhydride as the starting material [17] [16]. Hydrolysis with aqueous sodium hydroxide converts the anhydride to the corresponding phthalic acid, which serves as the substrate for subsequent fluorination reactions [16]. This step requires careful control of reaction conditions to prevent over-hydrolysis or degradation [17].

Imidization Intermediates:

A critical intermediate in this pathway involves the formation of N-methylphthalimide derivatives through reaction with methylamine [17] [16]. The resulting 3,4,6-trichloro-N-methylphthalimide undergoes selective fluorination to produce 3,4,6-trifluoro-N-methylphthalimide [16]. This imidization step provides enhanced selectivity and facilitates subsequent fluorination reactions [17].

Fluorination and Deprotection:

The trichlorinated imidine intermediate undergoes halogen exchange reactions with potassium fluoride in polar aprotic solvents at elevated temperatures [17] [16]. The fluorination proceeds with high regioselectivity, replacing chlorine atoms with fluorine while maintaining the substitution pattern [19]. Subsequent acid-mediated hydrolysis removes the methylimide protecting group to yield the target trifluorophthalic acid [16].

Decarboxylation to Benzoic Acid:

The final step involves selective decarboxylation of one carboxyl group through thermal treatment in high-boiling solvents [17] [16]. This transformation proceeds with excellent regioselectivity, providing 2,4,5-trifluorobenzoic acid as the major product [16]. The decarboxylation conditions require temperatures between 180°C and 220°C for complete conversion [17].

Benzonitrile Fluorination Intermediates

The benzonitrile fluorination pathway utilizes tetrafluorobenzonitrile derivatives as key intermediates for accessing trifluorobenzoic acid products [20] [21] [22].

Halogen Exchange in Benzonitrile:

Tetrafluorodicyanobenzene serves as a precursor for tetrafluorobenzonitrile through selective hydrogenolysis reactions [20]. The process employs zeolite catalysts to achieve selective removal of one cyano group while preserving the fluorine substitution pattern [20]. This reaction demonstrates excellent chemoselectivity under optimized conditions [21].

Hydrolysis of Fluorinated Nitriles:

The conversion of tetrafluorobenzonitrile to trifluorobenzoic acid proceeds through acid-catalyzed hydrolysis [21] [22]. The reaction mechanism involves initial protonation of the nitrile nitrogen followed by nucleophilic attack by water [22]. The hydrolysis conditions require elevated temperatures and strong acid catalysts to achieve complete conversion [21].

Catalyst Systems for Nitrile Hydrolysis:

Various catalyst systems have been developed for the efficient hydrolysis of fluorinated benzonitriles [20] [21]. Mineral acids such as sulfuric acid provide effective catalysis, while Lewis acid catalysts offer enhanced selectivity under milder conditions [21]. The choice of catalyst system affects both reaction rate and product purity [20].

Reaction Mechanism and Selectivity:

The hydrolysis mechanism proceeds through an imino acid intermediate that subsequently undergoes deamination to form the carboxylic acid product [22]. The fluorine substituents influence the reaction kinetics through electronic effects, with electron-withdrawing fluorine atoms accelerating the hydrolysis process [21] [22].

Catalytic Systems for Selective Fluorination

Transition Metal Catalysis

Transition metal catalysts provide powerful tools for achieving selective fluorination in the synthesis of 2,3,6-trifluorobenzoic acid derivatives [10] [23] [24].

Palladium-Catalyzed Fluorination:

Palladium-based catalyst systems demonstrate exceptional performance in directed aromatic fluorination reactions [3] [10]. The palladium(II) acetate/silver fluoride system operates through an electrophilic aromatic substitution mechanism with excellent ortho-selectivity [3]. The catalyst system requires high temperatures (80-120°C) and inert atmosphere conditions for optimal performance [10].

Mechanism of Palladium Catalysis:

The palladium-catalyzed fluorination proceeds through a series of well-defined mechanistic steps [3] [10]. Initial coordination of the substrate to palladium(II) is followed by carbon-hydrogen bond activation to form a palladacycle intermediate [10]. Subsequent oxidation to palladium(IV) and reductive elimination deliver the fluorinated product with high regioselectivity [3].

Copper-Catalyzed Systems:

Copper catalysts offer complementary reactivity profiles for fluorination reactions [10] [13]. The copper(I) iodide/dimethylpropyleneurea system enables auxiliary-assisted fluorination of benzoic acid derivatives [10]. These reactions proceed through copper(III) intermediates that undergo reductive elimination to form carbon-fluorine bonds [10].

Reaction Scope and Limitations:

Transition metal-catalyzed fluorination systems demonstrate broad substrate scope but exhibit certain limitations [23] [24]. Functional group tolerance varies among different catalyst systems, with some sensitive to moisture or air exposure [10]. The requirement for specific directing groups or auxiliaries can limit synthetic applications [10] [23].

Catalyst Turnover and Efficiency:

Modern transition metal catalysts achieve impressive turnover frequencies ranging from 10 to 1050 h⁻¹ depending on the specific system [25]. Heterogeneous photocatalysts such as titanium dioxide show particularly high activity with excellent durability [25]. The catalyst loading can be minimized through optimization of reaction conditions and ligand design [23].

Hydrogen Bond Donor Catalysis

Hydrogen bond donor catalysis represents an emerging approach for achieving selective fluorination through activation of fluoride nucleophiles [26] [11] [12].

Bisurea Catalyst Systems:

Bisurea catalysts derived from BINAM (1,1'-binaphthyl-2,2'-diamine) demonstrate exceptional performance in enantioselective fluorination reactions [26] [11]. These catalysts form tridentate hydrogen bonding complexes with fluoride anions, providing both solubilization and activation [11] [12]. The catalyst design allows for precise control over fluoride nucleophilicity and enantioselectivity [26].

Mechanism of Hydrogen Bond Activation:

The activation mechanism involves multiple hydrogen bonding interactions between the urea catalyst and fluoride anion [26] [12]. Nuclear magnetic resonance studies reveal that effective catalysts engage three hydrogen bond donors in a dynamically rigid complex [26]. The hydrogen bonding pattern directly influences the charge density on fluoride and consequently its nucleophilic reactivity [8] [27].

Structure-Activity Relationships:

Detailed structure-activity analysis reveals that the three hydrogen bond contacts with fluoride contribute unequally to catalyst efficacy [26]. The electronic environment of individual urea groups can be tuned to optimize both phase-transfer capability and enantioselectivity [26] [12]. N-alkylated catalysts show superior performance compared to non-alkylated analogs [26].

Regiodivergent Catalysis:

Advanced hydrogen bond donor catalysts enable regiodivergent fluorination through modulation of fluoride charge density [8] [27]. By adjusting the hydrogen bonding strength, different regioisomers can be accessed from the same substrate [27]. This approach provides unprecedented control over reaction regioselectivity [8].

Reaction Conditions and Scope:

Hydrogen bond donor catalyzed reactions operate under mild conditions at ambient temperature in organic solvents [11] [12]. The methodology tolerates a wide range of functional groups and provides access to enantioenriched products [11]. The catalyst can be recovered and reused multiple times without loss of activity [11] [12].

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.